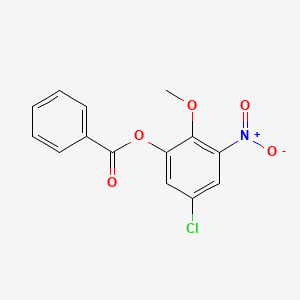
5-Chloro-2-methoxy-3-nitrophenyl benzoate
説明
5-Chloro-2-methoxy-3-nitrophenyl benzoate is a useful research compound. Its molecular formula is C14H10ClNO5 and its molecular weight is 307.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis and Characterization
Facile Synthesis of Derivatives : A study by Havaldar et al. (2004) details the synthesis of a series of derivatives including 3-chloro-5-methoxy-7-nitrobenzo(b)thiophene-2-carbonyl chloride, highlighting the compound's utility in creating complex organic structures. These derivatives were characterized using IR and 1 H-NMR spectroscopy, emphasizing their potential in various chemical processes (Havaldar, Bhise, & Burudkar, 2004).
Reactivity in Nucleophilic Substitution Reactions : Research by Severin, Baetz, and Lerche (1970) explored the reactivity of similar compounds in nucleophilic substitution reactions, providing insights into their chemical behavior and potential applications in synthesis (Severin, Baetz, & Lerche, 1970).
2. Application in Photoassisted Reactions
- Photoassisted Fenton Reaction : Pignatello and Sun (1995) investigated the photoassisted Fenton reaction using compounds structurally related to 5-Chloro-2-methoxy-3-nitrophenyl benzoate, demonstrating its potential in environmental applications like the decomposition of pollutants (Pignatello & Sun, 1995).
3. Chemical Characterization and Interactions
- Study of Molecular Structures : A study by Świsłocka (2010) analyzed the molecular structures of benzoates with various substituents, including nitro, methoxy, and chloro, revealing insights into the influence of these groups on the molecular structure and interactions of such compounds (Świsłocka, 2010).
4. Potential in Drug Synthesis
- Synthesis of Gefitinib : Jin et al. (2005) described the synthesis of Gefitinib, a cancer treatment drug, using a compound structurally similar to this compound. This highlights the potential of such compounds in the synthesis of complex pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005).
5. Exploration in Organic Synthesis
- Synthesis of Nitrosubstituted Thioureas and Copper Complexes : Patujo et al. (2015) synthesized new nitro substituted thioureas using compounds structurally similar to this compound. The study highlights the application of such compounds in the creation of complex molecules with potential in various fields (Patujo, Badshah, Hussain, Tahir, Tahir, & Rauf, 2015).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its chemical structure, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a nitro group might also suggest potential for reduction reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been known to have various biological activities, including antimicrobial properties .
生化学分析
Biochemical Properties
5-Chloro-2-methoxy-3-nitrophenyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect the enzyme’s function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
(5-chloro-2-methoxy-3-nitrophenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-13-11(16(18)19)7-10(15)8-12(13)21-14(17)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDHGOXQUJIHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


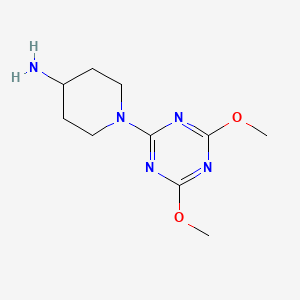
![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)
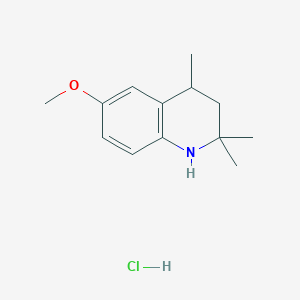
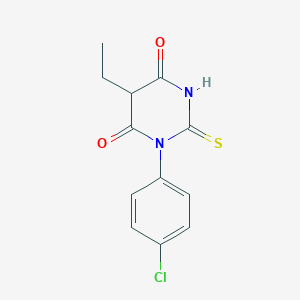

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)
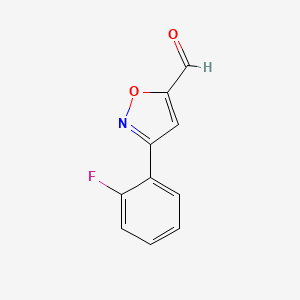

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
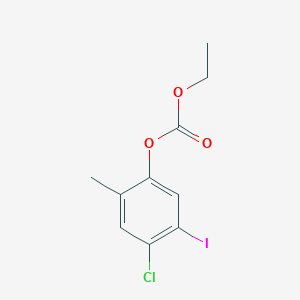


![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
